molecular formula C9HF17O4 B079209 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid CAS No. 13252-14-7

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid

Cat. No. B079209
CAS RN: 13252-14-7
M. Wt: 496.07 g/mol
InChI Key: OIVQVBDAMYDDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of GenX and related fluorinated compounds involves complex chemical processes. One method reported for the synthesis of related fluorinated acids involves the electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol to obtain perfluoropropionic acid, demonstrating the intricate steps required to incorporate fluorine atoms into organic molecules and highlighting the challenges in synthesizing such compounds (Nagase, Baba, & Kojima, 1963).

Molecular Structure Analysis

The molecular structure of GenX is characterized by its highly fluorinated, ether-linked propanoic acid framework. This structure imparts the molecule with its significant chemical and thermal stability, which is a hallmark of fluorinated compounds. Advanced analytical techniques, such as FT-IR, 1H NMR, and 19F NMR, are employed to characterize such molecules and understand their complex structure-activity relationships (Han, Zhang, Li, & Li, 2009).

Chemical Reactions and Properties

GenX and similar fluorinated compounds undergo a range of chemical reactions, reflecting their reactivity and the influence of the fluorine atoms on their chemical behavior. For instance, the reactivity of tetrafluoroallene with various reagents demonstrates the potential for diverse chemical transformations in the synthesis and modification of fluorinated organic compounds (Banks, Haszeldine, & Myerscough, 1972).

Physical Properties Analysis

The physical properties of GenX, such as its phase behavior, solubility, and thermal stability, are closely linked to its molecular structure. The highly fluorinated nature of GenX contributes to its unique physical properties, which are critical for its application in various industries. Studies on related fluorinated compounds provide insights into the physical behavior of these materials under different conditions (Sawada et al., 2011).

Chemical Properties Analysis

The chemical properties of GenX, including its reactivity, stability, and interactions with other substances, are integral to its functionality in various applications. The investigation of reactions and interactions of fluorinated compounds offers valuable information on the chemical properties of GenX and its behavior in different environments (Furin et al., 2000).

Scientific Research Applications

  • Surfactant Synthesis : This compound is used in synthesizing a series of fluorocarbon surfactants which have low surface tension and significantly reduce the surface tensions of organic solvents (Han, Zhang, Li, & Li, 2009).

  • Toxicity and Environmental Impact : Studies on its ammonium salt form indicate low concern for aquatic hazard and bioconcentration, suggesting low risk to aquatic organisms (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016). Additionally, there's research on its distribution in river/estuary systems and its presence in environmental water samples (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

  • Biological Systems Impact : Research on its absorption, distribution, metabolism, and excretion in animal models, including rats, mice, and monkeys, provides insights into its pharmacokinetic behavior (Gannon et al., 2016). Additionally, studies on its chronic toxicity and carcinogenicity in rats have been conducted, indicating specific dose-dependent effects (Caverly Rae et al., 2015).

  • Phytotoxicity Studies : The compound's impact on plant species like Arabidopsis thaliana and Nicotiana benthamiana has been evaluated, showing effects on plant growth, photosynthesis, and oxidative stress (Chen, Yang, Liu, Jamieson, Shan, & Chu, 2019).

  • Immunomodulatory Effects : Its immunomodulatory effects have been studied in mice, revealing potential impacts on antibody responses and other immune parameters (Rushing, Hu, Franklin, McMahen, Dagnino, Higgins, Strynar, & DeWitt, 2017).

  • Chemical Reactions and Applications : Research into its reactions with amines or alcohols, as well as its use in the preparation of nanocomposites and surface modification, is also evident (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance causes severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVQVBDAMYDDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CF2OCF(CF3))2COOH, C9HF17O4
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892442
Record name Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid

CAS RN

13252-14-7
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13252-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 236-237-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 58.1 g (1.0 mol) of flame-dried KF in 1400 ml of dry diglyme was stirred at 25° while 333 g (0.67 mol) of hexafluoropropene oxide trimer was added rapidly. The two-phase system was stirred at 25° for 2 hr, during which time about half of the fluorocarbon layer slowly dissolved. The mixture was stirred at 5°-10° while 230 g (1.0 mol) of 1 was added. The mixture was stirred at 5°-10° for 2.5 hr, then overnight at 25°, and poured into 2 l. of H2O. The aqueous layer was extracted with 100 ml of CFCl2Cl, and the combined organic layers washed with 2 l. of H2O, extracted with 100 ml of conc. H2SO4, clarified with CaSO4, filtered and distilled. Hydrolysis and bubbling were apparent in the water washed. Distillation afforded major fractions of 2 and 3, bp 55°-71° (20 mm) and 140 g of crude CF3CF2CF2OCF(CF3)CF2OCF(CF3)CO2H, bp mainly 101°-104° (20 mm). Redistillation of combined fractions of 2 and 3 gave 80 g of impure 3, bp 81°-86° (80 mm) and 33.0 g (8%) of 2, bp 94°-95° (80 mm).
Name
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
333 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
230 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Reactant of Route 3
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Reactant of Route 4
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Reactant of Route 5
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid

Citations

For This Compound
2
Citations
Z Li, ZM Luo, Y Huang, JW Wang, G Ouyang - Chemosphere, 2022 - Elsevier
The global elimination and restriction of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), respectively, have urged manufacturers to shift production to their …
Number of citations: 7 www.sciencedirect.com
H Zhao, J Shu, Q Chen, S Zhang - Solid State Nuclear Magnetic …, 2012 - Elsevier
The ratio between two different 29 Si atoms in chloromethylphenyl isobutyl Polyhedral Oligomeric Silsesquioxane (POSS) was determined based on the quantitative cross polarization (…
Number of citations: 10 www.sciencedirect.com

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